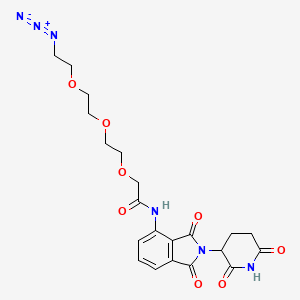Pomalidomide-PEG3-azide
CAS No.: 2267306-15-8
Cat. No.: VC5469579
Molecular Formula: C21H24N6O8
Molecular Weight: 488.457
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2267306-15-8 |
|---|---|
| Molecular Formula | C21H24N6O8 |
| Molecular Weight | 488.457 |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |
| Standard InChI Key | DUTLUBRCOXPZLI-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Properties of Pomalidomide-PEG3-azide
Molecular Architecture
Pomalidomide-PEG3-azide (CAS: 2267306-15-8) is a tripartite molecule comprising:
-
Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) derived from thalidomide, known for its role in recruiting CRBN to target proteins .
-
PEG3 Linker: A triethylene glycol spacer that enhances solubility and reduces steric hindrance during PROTAC assembly .
-
Azide Group: A terminal functional moiety enabling click chemistry conjugation to alkyne-bearing target ligands .
The canonical SMILES representation is:
O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCOCCN=[N+]=[N-] .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₆O₈ |
| Molecular Weight | 488.45 g/mol |
| Solubility | 200 mg/mL in DMSO |
| Storage Conditions | -20°C under nitrogen |
| Purity | >98% (HPLC) |
The PEG3 linker confers aqueous solubility, while the azide group ensures compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Applications in PROTAC Development
Mechanism of Action
PROTACs are heterobifunctional molecules that bridge E3 ligases and target proteins, inducing ubiquitination and degradation. Pomalidomide-PEG3-azide serves as the CRBN-binding component, enabling the design of PROTACs against oncoproteins, kinases, and transcriptional regulators . For example, Fangqing Zhang et al. (2020) utilized pomalidomide derivatives to develop BRD4 degraders, demonstrating potent anti-cancer activity in vitro .
Advantages Over Traditional Inhibitors
-
Catalytic Activity: A single PROTAC molecule can degrade multiple target proteins .
-
Target Selectivity: Modular design allows tuning of linker length and composition to optimize binding .
-
Overcoming Resistance: Effective against drug-resistant mutants by degrading the entire protein .
| Hazard Category | Risk Statement |
|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Reproductive Toxicity | H360: May damage fertility |
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .
-
Ventilation: Use in a fume hood to avoid inhalation of dust .
-
Storage: Keep at -20°C under nitrogen to prevent degradation .
Synthesis and Formulation
Stock Preparation
| Concentration (mM) | Volume per 1 mg (mL) |
|---|---|
| 1 | 2.05 |
| 5 | 0.41 |
| 10 | 0.20 |
Solutions in DMSO remain stable for 1 month at -20°C .
In Vivo Formulation
A typical protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance bioavailability .
Recent Research Advances
BRD4 Degraders
Zhang et al. (2020) synthesized a pomalidomide-based PROTAC that degraded BRD4 at nanomolar concentrations, suppressing tumor growth in xenograft models .
Kinase-Targeted PROTACs
Recent studies have conjugated pomalidomide-PEG3-azide to inhibitors of BTK and EGFR, achieving >90% protein degradation in leukemia and lung cancer cells .
Future Directions and Challenges
Expanding the Degradome
Ongoing efforts aim to target "undruggable" proteins, such as transcription factors and scaffold proteins .
Improving Pharmacokinetics
Strategies include optimizing linker hydrophilicity and exploring non-CRBN E3 ligases to reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume